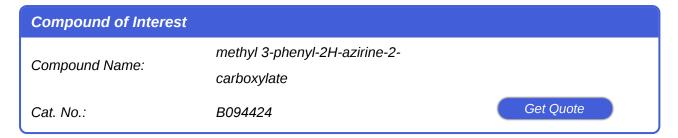


# A Historical Overview of 2H-Azirine Chemistry: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles, characterized by a highly strained three-membered ring containing a carbon-nitrogen double bond. Their unique structural features, a consequence of significant ring strain, render them highly reactive and versatile intermediates in organic synthesis. The chemistry of 2H-azirines is rich and varied, encompassing a range of transformations that provide access to a diverse array of more complex nitrogen-containing molecules. This technical guide provides a historical overview of 2H-azirine chemistry, detailing key synthetic methodologies, characteristic reactions, and their applications, with a particular focus on aspects relevant to drug development and medicinal chemistry.

## **Historical Perspective**

The chemistry of 2H-azirines has evolved significantly since their initial discovery. Early investigations were primarily focused on understanding the fundamental reactivity of this strained ring system. A pivotal moment in the history of 2H-azirine chemistry was the development of reliable synthetic methods, which paved the way for a deeper exploration of their chemical properties. Over the decades, research has expanded from fundamental studies to the application of 2H-azirines as key building blocks in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.



## **Key Synthetic Methodologies**

The synthesis of the 2H-azirine ring system can be accomplished through several key methods, each with its own advantages and substrate scope. The most historically significant and widely employed methods include the Neber reaction, the thermolysis or photolysis of vinyl azides, and the oxidation of enamines.

### The Neber Reaction

The Neber reaction is a classic method for the synthesis of 2H-azirines from ketoximes. The reaction typically involves the conversion of a ketoxime to a corresponding O-sulfonate, which then undergoes base-mediated cyclization to form the 2H-azirine.[1][2] Asymmetric variants of the Neber reaction have been developed, allowing for the enantioselective synthesis of chiral 2H-azirines, which are valuable precursors for chiral amines and other stereochemically defined molecules.[3][4]

### Thermolysis and Photolysis of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a common and effective route to 2H-azirines.[5] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which rapidly cyclizes to the corresponding 2H-azirine.[6] This method is particularly useful for the preparation of a wide range of substituted 2H-azirines.

### **Oxidation of Enamines**

The oxidation of enamines provides another valuable pathway to 2H-azirines. Reagents such as phenyliodine(III) diacetate (PIDA) or molecular iodine can be used to effect the oxidative cyclization of enamines to the corresponding 2H-azirine derivatives.[7][8] This method offers a metal-free and often mild alternative to other synthetic approaches.

## **Data Presentation: Synthesis of 2H-Azirines**



Method	Substrate	Reagents and Condition s	Product	Yield (%)	ee (%)	Referenc e
Asymmetri c Neber Reaction	β-Ketoxime sulfonate	5 mol% bifunctional thiourea catalyst, base	2H-Azirine carboxylic ester	Good	up to 93	[3]
Asymmetri c Neber Reaction	Isatin ketoxime	(DHQD) <sub>2</sub> P HAL catalyst, sulfonyl chloride, base	Spirooxind ole 2H- azirine	Good to Excellent	up to 92:8 er	[4]
Oxidation of Enamine	Substituted enamine	Phenyliodi ne(III) diacetate (PIDA)	2-Aryl-2H- azirine	65-88	N/A	[7]
Thermolysi s of Vinyl Azide	2,3- Diphenyl- 2H-azirine precursor	Sealed tube, 250 °C, 3 h	2- Phenylindo le and other products	Various	N/A	[8]

## **Reactivity and Synthetic Applications**

The high ring strain of 2H-azirines dictates their reactivity, which is characterized by a propensity for ring-opening reactions. These reactions can be initiated thermally, photochemically, or by reaction with various reagents, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.

## **Photochemical Ring Opening to Nitrile Ylides**



Upon ultraviolet irradiation, 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides. These 1,3-dipoles are highly valuable intermediates that can participate in a variety of [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and aldehydes, to generate five-membered heterocyclic rings.

## **Thermal Ring Opening to Vinyl Nitrenes**

Thermolysis of 2H-azirines typically results in the cleavage of the C2-N bond to afford vinyl nitrene intermediates.[6] These species can undergo a variety of subsequent reactions, including insertion into C-H bonds to form indoles or other annulated heterocycles, or rearrangement to ketenimines.

## **Cycloaddition Reactions**

2H-azirines can also act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a variety of fused and spirocyclic heterocyclic systems. Their participation in [3+n] ring-expansion reactions has been extensively explored, leading to the synthesis of numerous larger ring heterocycles.

**Data Presentation: Reactions of 2H-Azirines** 



Reaction Type	2H- Azirine Substrate	Reactant	Condition s	Product	Yield (%)	Referenc e
Thermal Rearrange ment	2,3- Diphenyl- 2H-azirine	None	250 °C, 3 h	2- Phenylindo le, Tetrapheny lpyrrole, etc.	Not specified	[8]
Thermal Rearrange ment	2-Aryl-2H- azirine-3- carbonitrile	None	Xylene, 140°C	Indole-3- carbonitrile	up to 94	[7]
Photochem ical Cycloadditi on	3-Phenyl- 2H-azirine	Aldehydes	UV irradiation	3- Oxazoline	Good	

## **Experimental Protocols**

# Protocol 1: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines[7]

### Materials:

- Substituted enamine (1.0 mmol)
- Phenyliodine(III) diacetate (PIDA) (1.2 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous (10 mL)

### Procedure:

 To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).



- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.
- Characterize the product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

# Protocol 2: Asymmetric Neber Reaction for the Synthesis of 2H-Azirine Carboxylic Esters[3]

#### Materials:

- β-Ketoxime sulfonate (0.2 mmol)
- Bifunctional thiourea catalyst (5 mol%)
- Base (e.g., potassium carbonate) (0.3 mmol)
- Toluene, anhydrous (2 mL)

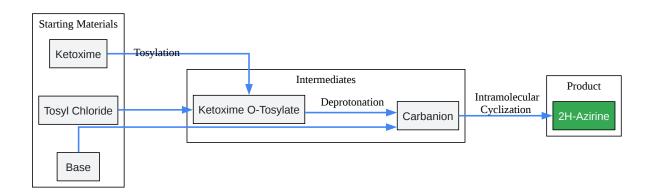
### Procedure:

- To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.
- Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by TLC.
- After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine carboxylic ester.
- Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

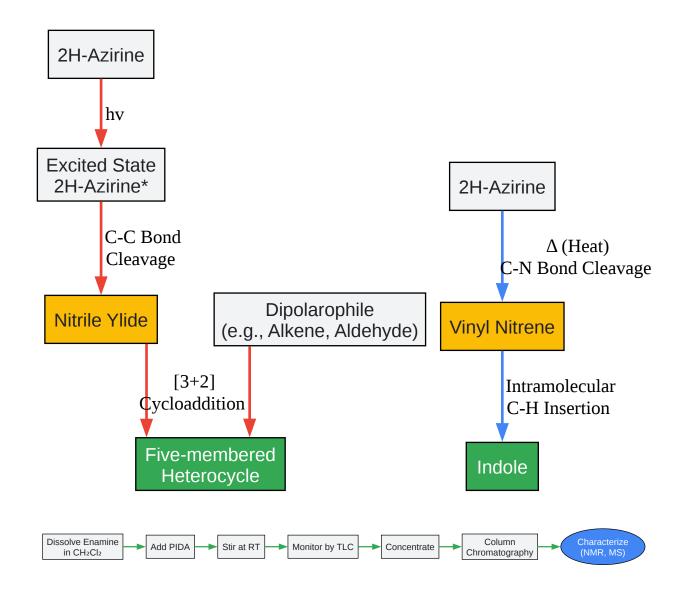
# Mandatory Visualization Signaling Pathways and Experimental Workflows



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Caption: Mechanism of the Neber Reaction for 2H-Azirine Synthesis.





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